molecular formula C18H19NO4 B14421695 Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate CAS No. 81401-41-4

Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate

Cat. No.: B14421695
CAS No.: 81401-41-4
M. Wt: 313.3 g/mol
InChI Key: AMMKGEOVQOCMRJ-UHFFFAOYSA-N
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Description

Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a methylphenoxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate typically involves the esterification of 3-acetamido-4-(3-methylphenoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. The final product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetamido groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-acetamido-4-(3-methylphenoxy)benzoate can be compared with other similar compounds such as:

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in various applications.

    Ethyl 3-acetamido-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methylphenoxy group.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

81401-41-4

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 3-acetamido-4-(3-methylphenoxy)benzoate

InChI

InChI=1S/C18H19NO4/c1-4-22-18(21)14-8-9-17(16(11-14)19-13(3)20)23-15-7-5-6-12(2)10-15/h5-11H,4H2,1-3H3,(H,19,20)

InChI Key

AMMKGEOVQOCMRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C)NC(=O)C

Origin of Product

United States

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